![molecular formula C12H18N4 B2692240 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine CAS No. 1232789-68-2](/img/structure/B2692240.png)
1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine
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Overview
Description
The compound “1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine” is a derivative of dimethylaminopropylamine . It is used as a carboxyl activating agent and is involved in the preparation of antibodies like immunoconjugates .
Synthesis Analysis
The synthesis of similar compounds involves the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Scientific Research Applications
Preparation of Cabergoline
This compound is used in the preparation of cabergoline, a dopamine receptor agonist . Cabergoline is primarily used to treat Parkinson’s syndrome .
Peptide Synthesis
Compounds similar to this one, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide, are used in peptide synthesis . They act as carboxyl activating agents, facilitating the formation of peptide bonds .
Preparation of Immunoconjugates
These compounds are also used in the preparation of immunoconjugates . Immunoconjugates are antibodies linked to a payload (like a drug or a toxin) that can specifically target and kill cancer cells .
Synthesis of 3′-Amino-3′-Deoxyadenosine-5′-Di- and Triphosphates
These compounds are used in the synthesis of 3′-amino-3′-deoxyadenosine-5′-di- and triphosphates . These modified nucleotides have potential applications in molecular biology and drug development .
Functionalization of Pharmacologically Active Compounds
3-(Dimethylamino)-1-propylamine, a compound similar to the one , is used to functionalize various pharmacologically active compounds . This can enhance the medicinal properties of these compounds .
Preparation of Surfactants
This compound is also used in the preparation of dimethylaminopropylamine surfactants . These surfactants exhibit biological activity against Gram-positive and negative bacteria and fungi .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-15(2)6-3-7-16-9-14-11-8-10(13)4-5-12(11)16/h4-5,8-9H,3,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOGTPVTPOBYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine |
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